molecular formula C15H16O2 B12555595 Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- CAS No. 151799-19-8

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-

Cat. No.: B12555595
CAS No.: 151799-19-8
M. Wt: 228.29 g/mol
InChI Key: XJBJQGZQJNMGCZ-UHFFFAOYSA-N
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Description

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its fused ring structure, which includes a naphthalene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- can be achieved through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins .

Industrial Production Methods

Industrial production of this compound typically involves large-scale photochemical synthesis, utilizing advanced photoreactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products

Scientific Research Applications

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for developing novel anticancer agents and inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity . The compound’s unique structure allows for the exploration of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation . This inhibition is achieved through the binding of the compound to specific sites on the NF-κB protein, preventing its activation and subsequent translocation to the nucleus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit NF-κB activity and its potential as a scaffold for developing novel therapeutic agents highlight its significance in scientific research and drug development.

Properties

CAS No.

151799-19-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2,2,4-trimethyl-3H-benzo[g][1]benzofuran-5-ol

InChI

InChI=1S/C15H16O2/c1-9-12-8-15(2,3)17-14(12)11-7-5-4-6-10(11)13(9)16/h4-7,16H,8H2,1-3H3

InChI Key

XJBJQGZQJNMGCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=C1CC(O3)(C)C)O

Origin of Product

United States

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